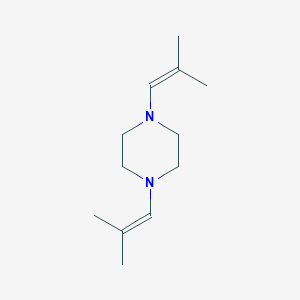
1,4-Bis(2-methylprop-1-enyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-methylprop-1-enyl)piperazine, commonly known as BAMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of BAMPP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BAMPP has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. BAMPP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
BAMPP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BAMPP inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II. In vivo studies have shown that BAMPP inhibits the growth of tumors and prolongs survival in animal models of cancer. However, the toxicity of BAMPP is a concern, and further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
BAMPP has several advantages and limitations for lab experiments. One advantage is its potential as an antitumor agent, which makes it a promising candidate for further study in medicinal chemistry. Another advantage is its use as a building block for the synthesis of other compounds. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of BAMPP. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the mechanism of action of BAMPP, which could lead to the development of more effective antitumor agents. Additionally, the potential applications of BAMPP in material science and organic synthesis should be further explored. Finally, the safety and efficacy of BAMPP in humans should be evaluated in clinical trials.
Conclusion
In conclusion, 1,4-Bis(2-methylprop-1-enyl)piperazine, or BAMPP, is a promising compound with potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, and it has been shown to have biochemical and physiological effects in vitro and in vivo. However, its toxicity is a concern, and further studies are needed to determine its safety and efficacy in humans. The future directions for the study of BAMPP include the development of more efficient synthesis methods, the study of its mechanism of action, the exploration of its potential applications in material science and organic synthesis, and the evaluation of its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of BAMPP involves the reaction between 2,5-dimethylpiperazine and acrolein, followed by hydrogenation. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization. The chemical structure of BAMPP is shown below:
Applications De Recherche Scientifique
BAMPP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BAMPP has been studied for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In organic synthesis, BAMPP has been used as a ligand in asymmetric catalysis reactions, and as a building block for the synthesis of other compounds. In material science, BAMPP has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
19244-91-8 |
|---|---|
Nom du produit |
1,4-Bis(2-methylprop-1-enyl)piperazine |
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1,4-bis(2-methylprop-1-enyl)piperazine |
InChI |
InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
YNGSZDZAESJMEY-UHFFFAOYSA-N |
SMILES |
CC(=CN1CCN(CC1)C=C(C)C)C |
SMILES canonique |
CC(=CN1CCN(CC1)C=C(C)C)C |
Autres numéros CAS |
19244-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



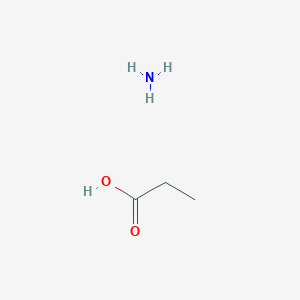
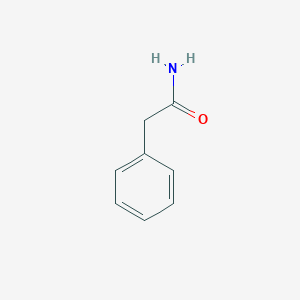
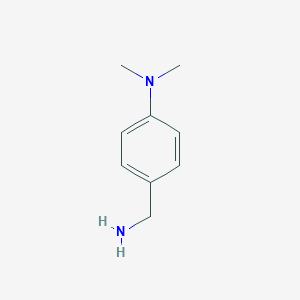
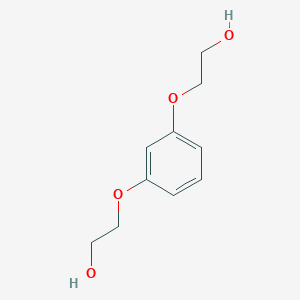
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
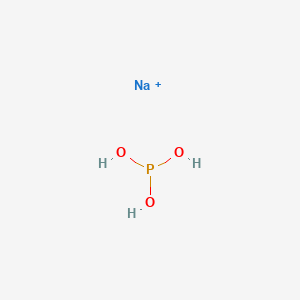
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
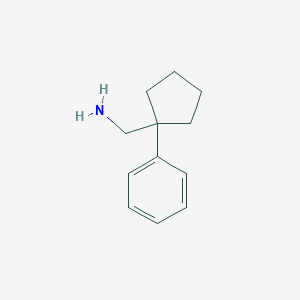
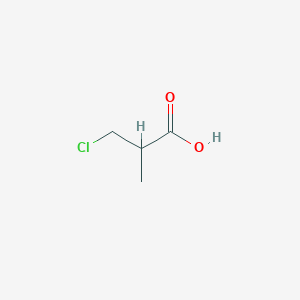
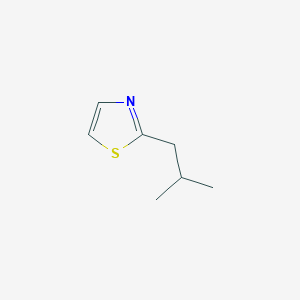
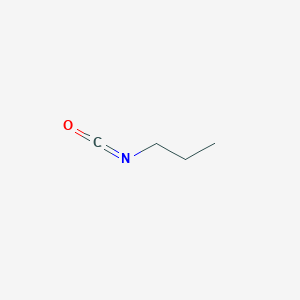
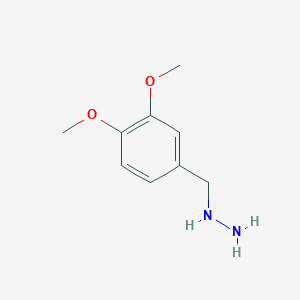
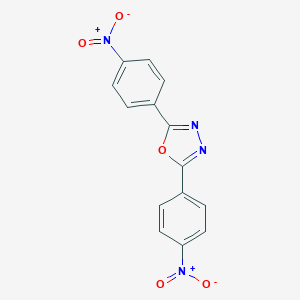
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)